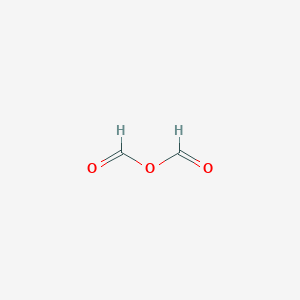
Formic anhydride
Descripción general
Descripción
Formic anhydride, also known as methanoic anhydride, is an organic compound with the chemical formula C2H2O3 and a structural formula of (H(C=O)−)2O . It can be viewed as the anhydride of formic acid (HCOOH) .
Synthesis Analysis
Formic anhydride can be obtained by the reaction of formyl fluoride with excess sodium formate and a catalytic amount of formic acid in ether at −78 °C . It can also be produced by reacting formic acid with N, N′ -dicyclohexylcarbodiimide ((C6H11−N=)2C) in ether at −10 °C . It can also be obtained by disproportionation of acetic formic anhydride .Molecular Structure Analysis
Formic anhydride has a molecular formula of C2H2O3, an average mass of 74.035 Da, and a monoisotopic mass of 74.000397 Da . The molecule is planar in the gas phase .Chemical Reactions Analysis
Formic anhydride is stable in diethyl ether solution. It can be isolated by low-temperature, low-pressure distillation, but decomposes on heating above room temperature . At room temperature and higher, it decomposes through a decarbonylation reaction into formic acid and carbon monoxide .Physical And Chemical Properties Analysis
Formic anhydride is a liquid with a boiling point of 24 °C at 20 mmHg . It is stable in diethyl ether solution . It can be isolated by low-temperature, low-pressure distillation, but decomposes on heating above room temperature . At room temperature and higher, it decomposes through a decarbonylation reaction into formic acid and carbon monoxide .Aplicaciones Científicas De Investigación
1. Molecular Structure and Spectroscopy
Formic acetic anhydride's molecular structure has been a subject of interest, studied through electron diffraction and infrared spectroscopy, complemented by ab-initio calculations (Wu et al., 1996). Similarly, the microwave spectrum, dipole moment, and conformation of formic anhydride have been explored, revealing details about its stable molecular conformation (Vaccani et al., 1975).
2. Chemical Reactions and Synthesis
Research has delved into the formylation of amino acids using acetic formic anhydride, demonstrating a simple procedure for synthesizing N-formylamino acids (Muramatsu et al., 1965). Additionally, the electron diffraction investigation of formic anhydride's molecular structure in the gas phase has provided insights into its asymmetric structure with nonbonded O⋯H interactions (Boogaard et al., 1971).
3. Atmospheric Chemistry
A theoretical study of formic acid anhydride formation from carbonyl oxide in the atmosphere has been conducted, contributing to the understanding of tropospheric formic acid anhydride formation (Aplincourt & Ruiz‐López, 2000).
4. Applications in Hydrogen Storage
The potential of formic acid as a hydrogen storage material, with an emphasis on the development of formic acid dehydrogenation catalysts, has been extensively reviewed. This includes both heterogeneous and homogeneous catalyst systems (Grasemann & Laurenczy, 2012).
5. Role in Nonaqueous Titrations
The use of formic acid and acetic anhydride in nonaqueous acid-base titrations has been studied, highlighting their interactions with solutes and their potential as solvents or additives (Buvári-Barcza et al., 2005).
6. Infrared Spectroscopy and Photochemical Studies
The use of high-resolution electron energy loss vibrational spectroscopy to study formic anhydride's intermediates in dehydration reactions on nickel surfaces contributes to a deeper understanding of its behavior in these processes (Madix et al., 1983).
Safety And Hazards
Propiedades
IUPAC Name |
formyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3/c3-1-5-2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGRCVDNFAQIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429526 | |
| Record name | formic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formic anhydride | |
CAS RN |
1558-67-4 | |
| Record name | Formic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | formic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG7TRR6KVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

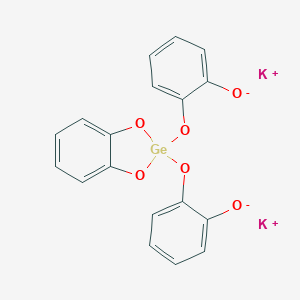


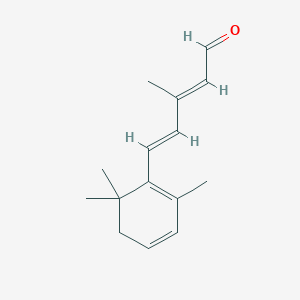
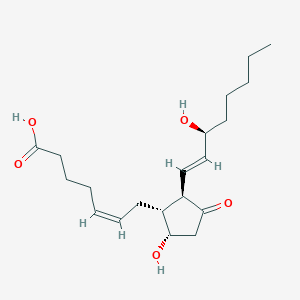
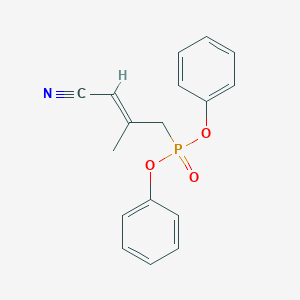
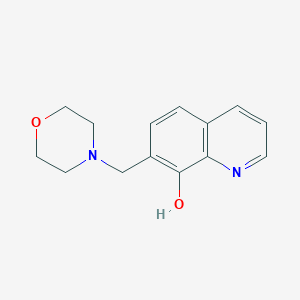
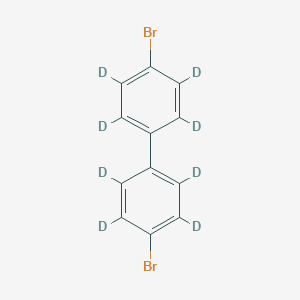
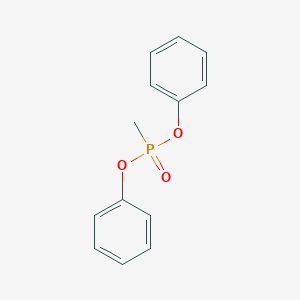
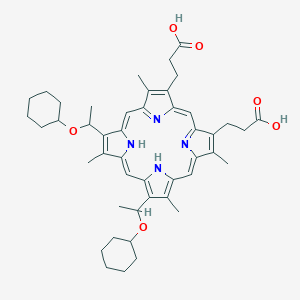
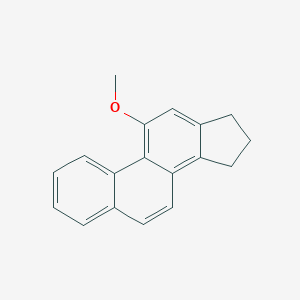
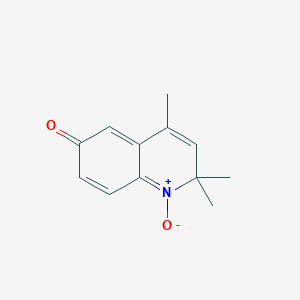
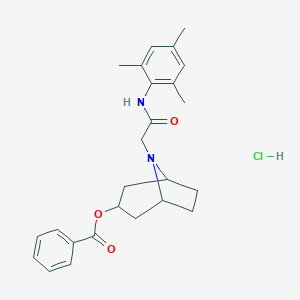
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)